molecular formula C21H21ClO5 B11153631 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Cat. No.: B11153631
M. Wt: 388.8 g/mol
InChI Key: MPRRUZZQTYRYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a benzopyrone system fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate typically involves the esterification of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-ol with 2-furoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-furanones.

    Reduction: Formation of dihydro derivatives of the chromen-2-one core.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound’s chromen-2-one core makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used in studies related to enzyme inhibition and molecular recognition due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. The chromen-2-one core structure allows it to interact with enzyme active sites, thereby inhibiting their activity. Additionally, the furan ring can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
  • 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
  • (6-chloro-3-hexyl-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate

Uniqueness

6-chloro-3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate is unique due to the presence of both a chromen-2-one core and a furan ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The hexyl and methyl substituents further enhance its lipophilicity and potential interactions with biological membranes.

Properties

Molecular Formula

C21H21ClO5

Molecular Weight

388.8 g/mol

IUPAC Name

(6-chloro-3-hexyl-4-methyl-2-oxochromen-7-yl) furan-2-carboxylate

InChI

InChI=1S/C21H21ClO5/c1-3-4-5-6-8-14-13(2)15-11-16(22)19(12-18(15)26-20(14)23)27-21(24)17-9-7-10-25-17/h7,9-12H,3-6,8H2,1-2H3

InChI Key

MPRRUZZQTYRYKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OC(=O)C3=CC=CO3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.